N-(3,4-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide, also known as D2624, is a novel anticonvulsant agent belonging to a series of experimental drugs related to lidocaine. [] It acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which are implicated in several neuropsychiatric disorders. []
N-(3,4-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. [] Studies suggest its binding site is distinct from the agonist-binding site. [] It enhances agonist-evoked gating of these receptors by inducing conformational changes in the extracellular ligand-binding domain, similar but not identical to those caused by acetylcholine. []
In rats, N-(3,4-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is primarily metabolized into two main metabolites: D3017 (the primary alcohol) and 2,6-dimethylaniline (2,6-DMA). [] D3017 is formed via NADPH-dependent oxidation, while 2,6-DMA is produced through NADPH-independent amide bond hydrolysis of either the parent drug or D3017. [] These metabolic pathways are active in both rat and human liver microsomes. []
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.: 189883-16-7
CAS No.:
CAS No.: 32719-43-0